1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene
Description
Properties
Molecular Formula |
C8H5F5O2 |
|---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,3-difluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-4-1-5(10)7(11)6(2-4)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
RINIPXVQXIPSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)F)F)OCF |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring through a series of chemical reactions. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents such as elemental fluorine (F2) or hydrogen fluoride (HF) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms and methoxy groups can be substituted with other functional groups using appropriate reagents. For example, nucleophilic aromatic substitution (SNAr) can replace fluorine atoms with nucleophiles like amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: The benzene ring can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule due to its unique fluorinated structure, which can enhance binding affinity and metabolic stability.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism by which 1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and binding affinity .
Comparison with Similar Compounds
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene can be compared with other similar fluorinated aromatic compounds, such as:
1,2-Difluoro-5-difluoromethoxy-3-(fluoromethoxy)benzene: Similar structure but different substitution pattern on the benzene ring.
1,3-Difluoro-2-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of difluoromethoxy groups, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
1,2-Difluoro-3-difluoromethoxy-5-(fluoromethoxy)benzene is a fluorinated aromatic compound that has garnered interest in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple fluorine and methoxy groups, influences its biological activity and potential applications.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 228.12 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through its fluorine atoms and methoxy groups. These interactions can modulate various biochemical pathways, influencing enzyme activity and receptor interactions. For instance, compounds with similar structures have been noted to exhibit significant effects on neurotransmitter systems and inflammatory pathways.
Biological Activity Overview
Research has indicated that this compound exhibits:
Case Studies
- Antimicrobial Efficacy : A study evaluated the effects of various fluorinated benzene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited varying degrees of inhibition, with some derivatives showing MIC values in the low micromolar range.
- Cancer Cell Line Studies : Research on structurally analogous compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of oxidative stress leading to cell death.
- Agricultural Applications : A patent describes the use of similar fluorinated compounds as part of pesticidal mixtures. These mixtures demonstrated enhanced efficacy against common agricultural pests, indicating the potential for this compound in crop protection strategies .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
